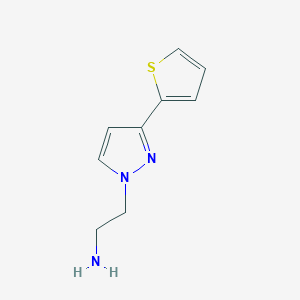

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine

CAS No.: 1020706-50-6

Cat. No.: VC2937893

Molecular Formula: C9H11N3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020706-50-6 |

|---|---|

| Molecular Formula | C9H11N3S |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | 2-(3-thiophen-2-ylpyrazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C9H11N3S/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,4,6,10H2 |

| Standard InChI Key | FGLAUZMWRWBBGS-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NN(C=C2)CCN |

| Canonical SMILES | C1=CSC(=C1)C2=NN(C=C2)CCN |

Introduction

2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is an organic heterocyclic amine that combines the structural features of thiophene and pyrazole. These heterocyclic rings are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound's unique two-ring structure, which includes a thiophene ring and a pyrazole moiety, along with an amine functional group, enhances its potential as a pharmacophore in drug development.

Chemical Formula and Molecular Weight

-

Chemical Formula: C₈H₈N₄S

-

Molecular Weight: Approximately 196.24 g/mol

Spectral Analysis

Relevant data from spectral analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would provide further insights into its structural characteristics.

Synthesis Methods

The synthesis of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves condensation reactions between thiophene derivatives and pyrazole precursors. A common method includes using the Vilsmeier-Haack reagent to facilitate the formation of the pyrazole ring from hydrazones or similar precursors. The reaction can be achieved by reacting 3-(thiophen-2-yl)-1H-pyrazole with ethylene diamine or similar amines under controlled conditions, often in solvents like ethanol or dimethylformamide, and heating under reflux to promote the formation of the desired product.

Biological Activities and Potential Applications

Compounds with similar structures to 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine have shown activity against various biological targets, including inflammatory pathways and cancer cell proliferation. The presence of thiophene and pyrazole rings allows for π-stacking interactions and hydrogen bonding, which are crucial for binding affinity. This compound is of interest in pharmaceutical research due to its potential applications in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.

Research Findings and Future Directions

Research continues into optimizing the synthesis and exploring the biological activities of this compound. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors. Studies on similar compounds suggest that they can be effective in modulating specific biological pathways, making them candidates for further structure optimization and in-depth studies.

Comparison with Related Compounds

| Compound | Chemical Formula | Molecular Weight | Potential Applications |

|---|---|---|---|

| 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-amine | C₈H₈N₄S | 196.24 g/mol | Anti-inflammatory, antimicrobial, anticancer |

| 2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol | C₉H₁₁N₃OS | 209.27 g/mol | Potential in life sciences research |

| 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethan-1-one | C₁₁H₁₂N₂OS | - | Organic synthesis and potential biological activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume